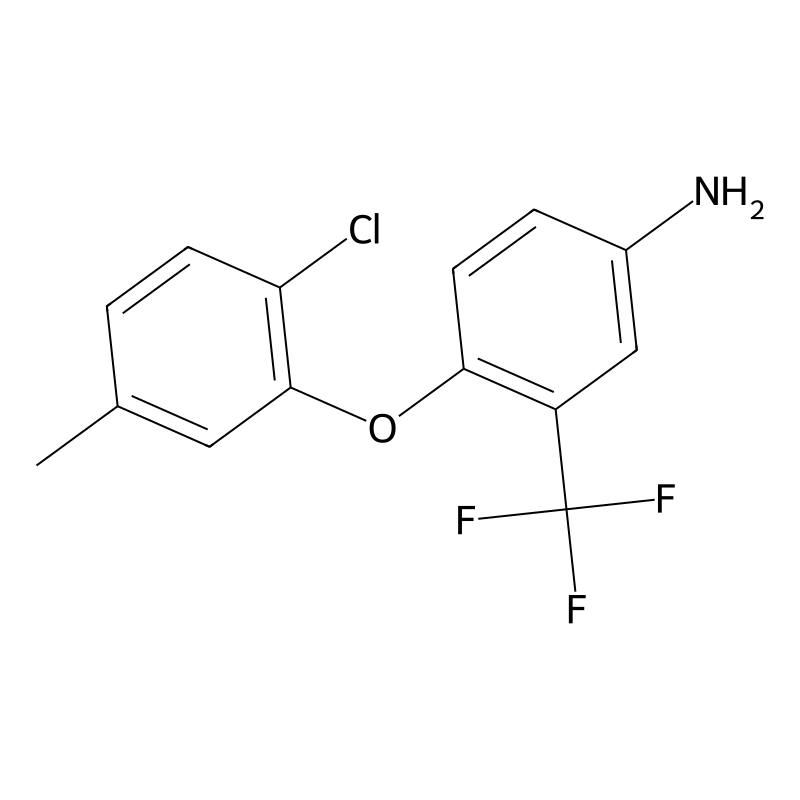

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

This doesn't necessarily negate its potential uses in research. Novel compounds are frequently synthesized and investigated for various applications, and some research may not yet be published.

Possible Research Areas:

Given the structure of the molecule, some potential areas for scientific research involving 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine include:

- Medicinal Chemistry: The presence of the amine group suggests the molecule might have interesting properties for drug discovery. Researchers might explore its potential to interact with specific biological targets

- Material Science: The combination of aromatic rings and functional groups like the trifluoromethyl moiety could be of interest for the development of novel materials with specific properties.

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine is an organic compound characterized by a complex molecular structure that includes chloro, methyl, phenoxy, and trifluoromethyl groups attached to a phenylamine backbone. Its molecular formula is C14H11ClF3N, and it has a molecular weight of approximately 301.7 g/mol. The presence of diverse functional groups imparts unique electronic and steric properties, making this compound relevant in various scientific fields, particularly medicinal chemistry and materials science .

- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.

- Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride, potentially converting it to amine or alcohol derivatives.

- Substitution: Nucleophilic substitution reactions are possible at the chloro and trifluoromethyl positions using reagents such as sodium methoxide.

- Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

The biological activity of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine is primarily explored in medicinal chemistry. The compound may act by binding to specific enzymes or receptors, modulating biological pathways. Its potential applications include targeting kinases, proteases, and G-protein coupled receptors, making it a candidate for drug development .

The synthesis of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine typically involves several steps:

- Nitration: Starting with 2-chloro-5-methylphenol, nitration introduces a nitro group.

- Reduction: The nitro group is reduced to an amine using hydrogen gas and a catalyst such as palladium on carbon.

- Trifluoromethylation: The amine intermediate undergoes trifluoromethylation with trifluoromethyl iodide in the presence of a base.

- Coupling Reaction: Finally, the trifluoromethylated amine is coupled with 2-chloro-5-methylphenol under basic conditions to yield the desired product.

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine has several applications:

- Medicinal Chemistry: It serves as a pharmacophore in drug development aimed at specific enzymes or receptors.

- Materials Science: Utilized in synthesizing advanced materials like polymers and liquid crystals due to its electronic properties.

- Biological Studies: Investigated as a biochemical probe for understanding interactions with macromolecules.

- Industrial

Research into the interactions of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine focuses on its binding affinity and activity against various biological targets. Interaction studies often involve analyzing how the compound affects enzyme activity or receptor binding in cellular systems. These studies are crucial for evaluating its potential therapeutic applications and understanding its mechanism of action.

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-benzoic acid | Similar core structure but with a carboxylic acid group | Different solubility and reactivity |

| 2-Chloro-5-methyl-4-(trifluoromethoxy)benzoic acid | Contains a trifluoromethoxy group instead of trifluoromethyl | Unique electronic properties |

| 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-benzaldehyde | Aldehyde derivative with distinct reactivity | Useful in synthetic applications due to the formyl group |

The uniqueness of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine lies in its specific combination of functional groups, which endows it with unique electronic and steric properties that are valuable across various scientific and industrial applications .